2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity, while pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule provides a unique scaffold that can be exploited for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the formation of the azetidine ring followed by its functionalization and subsequent attachment to the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with significant ring strain.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Oxetane: A four-membered oxygen-containing ring with similar strain characteristics to azetidine.
Uniqueness
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to the combination of azetidine and pyrimidine rings in a single molecule. This dual-ring structure provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-4-5-11-10(12-9)14-6-8(7-14)15-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZVIVUUTPVNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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